molecular formula C14H7BrClNO2 B2944630 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one CAS No. 1234707-32-4

2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one

Cat. No. B2944630
CAS RN: 1234707-32-4
M. Wt: 336.57
InChI Key: WXWVDINGZQKMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

Synthetic Methodologies

  • Suzuki-Miyaura Cross-Coupling : A significant application involves the use of this compound in Suzuki-Miyaura cross-coupling reactions. For example, a study reported the synthesis of a diverse library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, a related class of compounds, through a microwave-assisted regioselective annulation followed by Suzuki-Miyaura cross-coupling of chloro-substituted scaffolds, showcasing the versatility of similar structures in synthetic chemistry (Gongli Yu et al., 2013).

  • Synthesis of Quinazolinones : Another application is found in the synthesis of antimicrobial quinazolinones, where 2-alkyl-6-bromo-3,1-benzoxazine-4-one derivatives serve as key intermediates in producing various bioactive molecules (J. A. Patel et al., 2006).

Biological Activities

  • Antimicrobial Activity : Some studies have focused on the antimicrobial properties of benzoxazine derivatives, including 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one and its related compounds. These studies explore the potential of these compounds as novel antimicrobial agents, contributing to the development of new therapeutic options (J. A. Patel et al., 2006).

  • Synthesis and Evaluation of Triazole Derivatives : Another research direction involves the synthesis of triazole derivatives from benzoxazine precursors, with some compounds showing promising antimicrobial activities. This highlights the potential of benzoxazine derivatives in the design and development of new bioactive molecules (H. Bektaş et al., 2007).

Spectroscopic and Structural Analysis

  • FT-IR and Raman Spectra Analysis : The structural and vibrational properties of benzoxazin-4-one derivatives have been studied using FTIR and Raman spectroscopy, combined with DFT calculations. These studies provide insights into the structural characteristics and reactivity of these compounds, which is crucial for designing new derivatives with improved properties (M. V. Castillo et al., 2017).

properties

IUPAC Name

2-(2-bromophenyl)-5-chloro-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWVDINGZQKMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.